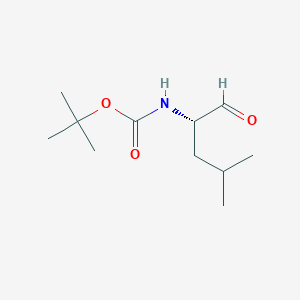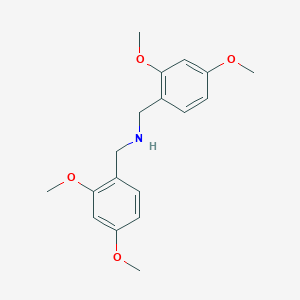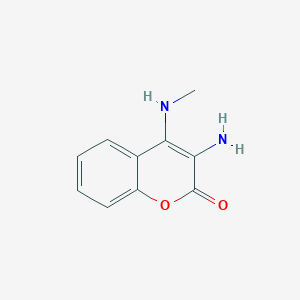
Coumarin, 3-amino-4-methylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-amino-4-methylamino-, also known as 3-Amino-4-methylamino coumarin, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they have been used for medicinal purposes for centuries. Coumarin, 3-amino-4-methylamino- has gained attention in recent years due to its potential therapeutic properties. This compound has been studied extensively for its biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mécanisme D'action
The mechanism of action of coumarin, 3-amino-4-methylamino- is not fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. Coumarin, 3-amino-4-methylamino- has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of coumarin, 3-amino-4-methylamino- have been studied extensively. Research has shown that this compound can reduce inflammation, protect against oxidative damage, and inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of coumarin, 3-amino-4-methylamino- is that it has been extensively studied for its potential therapeutic properties. This means that there is a large body of research available on this compound, which can help guide future research. However, one limitation of this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.
Orientations Futures
There are many potential future directions for research on coumarin, 3-amino-4-methylamino-. One area of interest is the use of this compound in the treatment of cancer. Research has shown that coumarin, 3-amino-4-methylamino- has antitumor properties, and it may be effective in treating various types of cancer. Another area of interest is the use of this compound in the treatment of Alzheimer's disease. Research has shown that coumarin, 3-amino-4-methylamino- has antioxidant properties, which can help protect against oxidative damage in the brain. Additionally, research on the mechanism of action of this compound may help identify new targets for drug development.
Méthodes De Synthèse
Coumarin, 3-amino-4-methylamino- can be synthesized using a variety of methods. One common method involves the reaction of 3-acetylcoumarin with methylamine and ammonia in the presence of a catalyst. Another method involves the reaction of 3-nitrocoumarin with methylamine and hydrogen gas in the presence of a palladium catalyst. Both methods result in the formation of coumarin, 3-amino-4-methylamino-.
Applications De Recherche Scientifique
Coumarin, 3-amino-4-methylamino- has been studied extensively for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have antibacterial and antifungal activity. Coumarin, 3-amino-4-methylamino- has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
59288-10-7 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
3-amino-4-(methylamino)chromen-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
Clé InChI |
VUGQMTSDCGZIHF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
SMILES canonique |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Autres numéros CAS |
59288-10-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

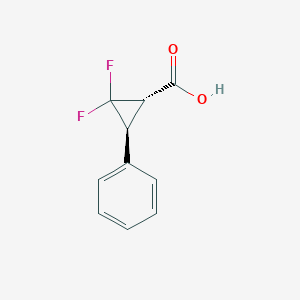

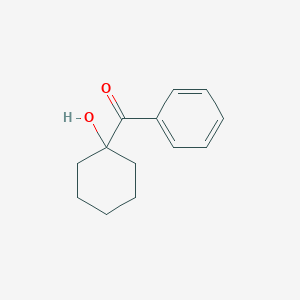


![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
